Salprionin
Overview
Description
Salprionin is a diterpenoid compound isolated from the plant Salvia prionitis Diterpenoids are a class of chemical compounds composed of four isoprene units, often found in plants and known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salprionin typically involves the extraction from Salvia prionitis. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the pure compound . Specific reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes, utilizing advanced chromatographic methods and automated systems to ensure consistency and efficiency. The use of bioreactors for cultivating Salvia prionitis under controlled conditions can also enhance the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Salprionin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
Salprionin has a wide range of applications in scientific research:
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Industry: Utilized in the production of natural surfactants and emulsifiers due to its amphipathic nature.
Mechanism of Action
The mechanism of action of Salprionin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Salprionin is compared with other diterpenoids such as de-O-ethylsalvonitin and other compounds isolated from Salvia prionitis
De-O-ethylsalvonitin: Another diterpenoid with similar structural features but different biological activities.
Other Similar Compounds: Include various diterpenoids with diverse pharmacological properties, highlighting the unique anti-inflammatory and anticancer potential of this compound.
Properties
IUPAC Name |
8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCPTLCMKUWBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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